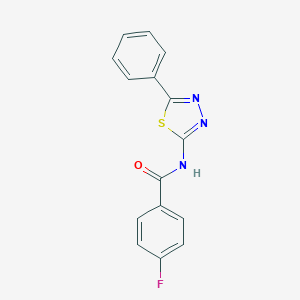![molecular formula C18H13ClN4O3 B402584 N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide CAS No. 391220-78-3](/img/structure/B402584.png)
N'-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a nitrophenyl group, and an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide typically involves the condensation of 2-chloro-3-quinolinecarbaldehyde with 4-nitrophenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The process can be summarized as follows:
- Dissolve 2-chloro-3-quinolinecarbaldehyde and 4-nitrophenylacetohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting the replication process, which is a common mechanism for its antimicrobial and anticancer activities . Additionally, it can interact with enzymes and proteins, disrupting their normal function and leading to cell death in pathogenic organisms or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-methoxyphenyl}acetohydrazide
- N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-ethylphenyl}acetohydrazide
- N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-isopropylphenyl}acetohydrazide
Uniqueness
N’-[(2-chloro-3-quinolinyl)methylene]-2-{4-nitrophenyl}acetohydrazide is unique due to the presence of both a nitrophenyl group and a quinoline ring, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial and anticancer agent, while the quinoline ring provides a versatile scaffold for further chemical modifications .
Eigenschaften
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3/c19-18-14(10-13-3-1-2-4-16(13)21-18)11-20-22-17(24)9-12-5-7-15(8-6-12)23(25)26/h1-8,10-11H,9H2,(H,22,24)/b20-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGNXLGQOYXIDX-RGVLZGJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B402502.png)
![2-{3-nitrophenyl}-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B402503.png)
![4,5-bis[4-(methyloxy)phenyl]-2-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B402505.png)



![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B402511.png)

![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1-naphthamide](/img/structure/B402514.png)
![1-[4-(7-{[3-(4-Acetylphenyl)-2-phenylquinoxalin-6-yl]methyl}-3-phenylquinoxalin-2-yl)phenyl]ethanone](/img/structure/B402516.png)



